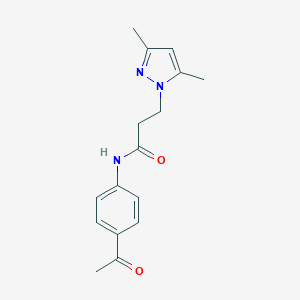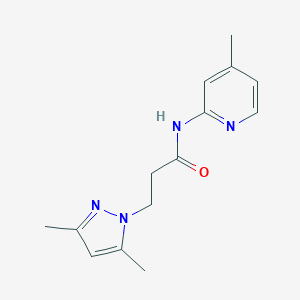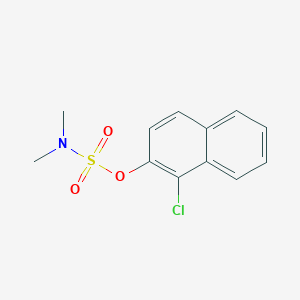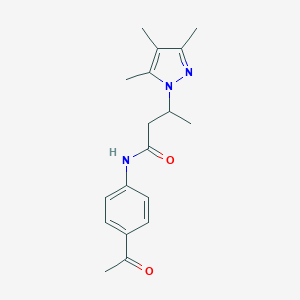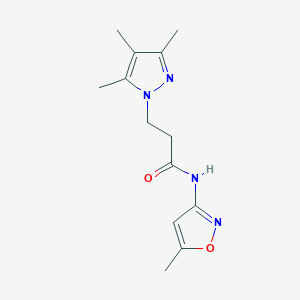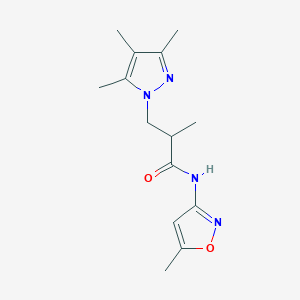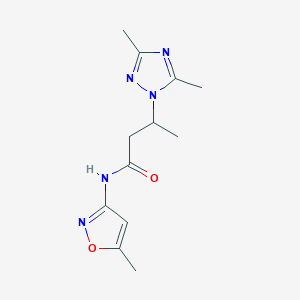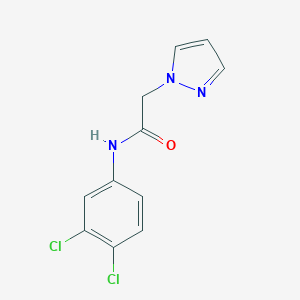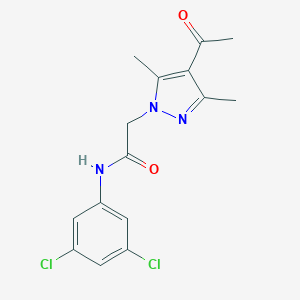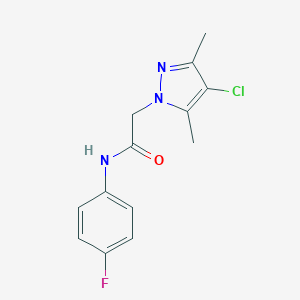
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide: is an organic compound that features both an acetylphenyl group and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:
Formation of the Acetylphenyl Intermediate: The starting material, 4-acetylphenylamine, is reacted with an appropriate acylating agent under acidic or basic conditions to form the acetylphenyl intermediate.
Introduction of the Triazole Ring: The acetylphenyl intermediate is then subjected to a cyclization reaction with a suitable triazole precursor, such as 1H-1,2,4-triazole, under controlled temperature and solvent conditions.
Formation of the Final Product: The final step involves the coupling of the triazole-containing intermediate with a propanamide derivative under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
化学反应分析
Types of Reactions:
Oxidation: N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced at the triazole ring or the acetyl group, resulting in the formation of corresponding amine or alcohol derivatives.
Substitution: The aromatic ring in the acetylphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry: N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are studied in the context of treating various diseases. Its ability to interact with specific biological targets makes it a promising lead compound in medicinal chemistry.
Industry: In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.
作用机制
The mechanism of action of N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the acetylphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide: Similar structure with a butanamide group instead of propanamide.
N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)ethanamide: Similar structure with an ethanamide group instead of propanamide.
N-(4-acetylphenyl)-3-(1H-1,2,3-triazol-1-yl)propanamide: Similar structure with a 1,2,3-triazole ring instead of a 1,2,4-triazole ring.
Uniqueness: N-(4-acetylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is unique due to the presence of the 1H-1,2,4-triazole ring, which imparts specific chemical and biological properties. The combination of the acetylphenyl group and the triazole ring allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications.
属性
IUPAC Name |
N-(4-acetylphenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-10(18)11-2-4-12(5-3-11)16-13(19)6-7-17-9-14-8-15-17/h2-5,8-9H,6-7H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRKVKJSSKEJIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
